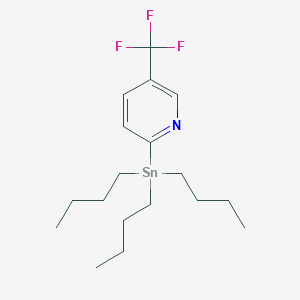

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-[5-(trifluoromethyl)pyridin-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRVUMOOSDCPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656840 | |

| Record name | 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659722-71-1 | |

| Record name | 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine CAS number

An In-Depth Technical Guide to 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic introduction of specific structural motifs is paramount to tuning a molecule's biological activity. The trifluoromethylpyridine scaffold is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. This compound has emerged as a critical reagent, serving as a versatile precursor for introducing the 5-(trifluoromethyl)pyridin-2-yl group into complex molecules.

This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, purification, and application, with a focus on its utility in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1204580-76-6 | |

| Molecular Formula | C₁₈H₃₀F₃NSn | |

| Molecular Weight | 436.14 g/mol | |

| Appearance | Solid | |

| SMILES String | CCCC(CCCC)c1ccc(nc1)C(F)(F)F | |

| InChI Key | YHSXJEYVXPPZAC-UHFFFAOYSA-N |

Synthesis and Purification: From Precursor to Purified Reagent

The synthesis of aryl- and heteroarylstannanes typically involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. The synthesis of this compound follows this well-established pathway.

Synthetic Pathway: A Mechanistic Approach

The most common laboratory-scale synthesis begins with a suitable halo-substituted pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine. The trifluoromethylpyridine moiety itself is a valuable building block in agrochemicals and pharmaceuticals.[1][2][3] The synthesis proceeds via a lithium-halogen exchange followed by quenching with tributyltin chloride.

dot

Sources

A Senior Application Scientist's Guide to 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine is a specialized organostannane reagent of significant interest in medicinal chemistry and materials science. Its unique structure, combining a reactive tributyltin moiety with an electron-deficient trifluoromethyl-substituted pyridine ring, makes it an invaluable building block for creating complex molecular architectures. This guide provides an in-depth analysis of the compound, beginning with its core physicochemical properties, most notably its molecular weight. It further details a robust synthetic protocol, explores its primary application in palladium-catalyzed Stille cross-coupling reactions, and discusses the critical role of such reagents in the synthesis of novel pharmaceutical and agrochemical agents. Safety protocols and handling considerations are also addressed to ensure its effective and safe utilization in a laboratory setting.

Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical characteristics is fundamental to its successful application in synthesis. This compound is a solid at room temperature, and its key properties are summarized below. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Weight | 436.14 g/mol | [1] |

| Molecular Formula | C₁₈H₃₀F₃NSn | [1] |

| CAS Number | 1204580-76-6 | [1] |

| Appearance | Solid | |

| SMILES String | CCCC(CCCC)c1ccc(nc1)C(F)(F)F | |

| InChI Key | YHSXJEYVXPPZAC-UHFFFAOYSA-N |

Synthesis of Pyridylstannanes: A Methodological Overview

The synthesis of pyridylstannanes like the title compound is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyltin electrophile. This method provides a high-yielding and reliable pathway to the desired product.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a 2-(tributylstannyl)pyridine derivative from its corresponding 2-bromopyridine precursor.

Caption: General workflow for the synthesis of 2-(tributylstannyl)pyridine derivatives.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for analogous compounds.[2][3]

Objective: To synthesize this compound.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Dissolution: Add anhydrous THF via syringe to dissolve the starting material.

-

Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Expert Insight: The low temperature is critical to prevent side reactions and decomposition of the highly reactive pyridyl lithium intermediate. A color change is typically observed, indicating the formation of the organolithium species.

-

-

Stannylation: To the cold solution, add tributyltin chloride (1.0-1.1 eq) dropwise. Allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

Warming & Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction & Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic electrophile (e.g., aryl/vinyl halides or triflates). The trifluoromethyl group on the pyridine ring makes this building block particularly valuable for introducing a key pharmacophore into potential drug candidates.[6]

The Stille Catalytic Cycle

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Representative Protocol for Stille Coupling

Objective: To couple this compound with an aryl iodide.

Materials:

-

This compound (1.0 eq)

-

Aryl iodide (e.g., 4-Iodoanisole, 1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Optional: Copper(I) iodide (CuI) co-catalyst, Cesium fluoride (CsF) additive[7]

Procedure:

-

Setup: To a flame-dried Schlenk flask, add the aryl iodide, the palladium catalyst, and any additives (CuI, CsF).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

-

Reagent Addition: Add the anhydrous solvent, followed by this compound via syringe.

-

Reaction: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired biaryl product.

Relevance in Drug Development and Agrochemicals

The trifluoromethylpyridine motif is a privileged structure in modern chemistry. The CF₃ group enhances metabolic stability, lipophilicity, and binding affinity of molecules, making it highly desirable in drug design.[6] Similarly, many successful pesticides and herbicides incorporate this functional group.[6][8]

Reagents like this compound provide a direct and modular route to introduce this valuable moiety into lead compounds during the discovery and optimization phases, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Organotin compounds, including this compound, are toxic and require careful handling.

-

Toxicity: Organostannanes are toxic if swallowed and harmful in contact with skin.[9] They can cause skin and serious eye irritation.[9]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[12][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat and ignition sources.[10][12]

-

Disposal: Dispose of all organotin waste in accordance with local, regional, and national regulations.[12] Aqueous workups containing tin byproducts must be collected as hazardous waste.

Conclusion

This compound, with a precise molecular weight of 436.14 g/mol , stands out as a highly effective and versatile reagent.[1] Its utility is firmly rooted in its ability to participate in Stille cross-coupling reactions, providing a reliable method for incorporating the trifluoromethylpyridine scaffold into complex molecules. While the toxicity of organotin compounds necessitates stringent safety precautions, the synthetic advantages they offer ensure their continued and vital role in the toolkit of medicinal and materials chemists aiming to innovate in drug discovery and beyond.

References

-

PubChem. 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. [Link]

-

Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]

-

Wikipedia. Stille reaction. [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

SACHSEN ORGANICS. 2-(TRIBUTYLSTANNYL)PYRIDINE (CAS No.: 17997-47-6) in Organic Synthesis. [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. [Link]

-

Michigan State University Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. 8-[4-(1-cyclopentylpiperidin-4-yl)pyrazol-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

Sources

- 1. 5-Tributylstannyl-2-trifluoromethylpyridine AldrichCPR 1204580-76-6 [sigmaaldrich.com]

- 2. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine synthesis

An In-depth Technical Guide to the Synthesis of 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern synthetic chemistry. Primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling, this organostannane reagent is instrumental in the development of novel pharmaceuticals and functional materials.[1][2] This document details the predominant synthetic methodologies, offers a step-by-step experimental protocol, discusses critical safety considerations for handling organotin compounds, and outlines effective purification strategies. The content is tailored for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the preparation and application of this versatile reagent.

Introduction: Significance and Applications

This compound belongs to the class of organostannanes, which are organometallic compounds featuring a tin-carbon bond.[3] Its value in synthetic chemistry is anchored in its role as a nucleophilic partner in the Stille cross-coupling reaction.[1][4] This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate.

The incorporation of the 5-(trifluoromethyl)pyridine moiety is of particular interest in medicinal chemistry. The trifluoromethyl group (–CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after functional group in drug design.[5] Consequently, this compound serves as a key intermediate for introducing this valuable pharmacophore into complex molecular architectures.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of aryl- and heteroarylstannanes is typically achieved by trapping a highly reactive organometallic intermediate with an electrophilic tin species, most commonly tributyltin chloride (Bu3SnCl). The choice of the organometallic intermediate dictates the synthetic route.

Halogen-Lithium Exchange Pathway

The most prevalent and efficient method for preparing this compound involves a halogen-lithium exchange reaction. This approach begins with a halogenated precursor, such as 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine.

Causality and Rationale :

-

Low Temperature (-78 °C) : The reaction is conducted at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for a critical reason. Organolithium intermediates, especially on electron-deficient rings like pyridine, are often thermally unstable. Low temperatures are essential to prevent decomposition and unwanted side reactions, such as addition to the pyridine ring or polymerization.[6]

-

Organolithium Reagent : n-Butyllithium (n-BuLi) is the reagent of choice for this transformation. It is a strong, non-nucleophilic base that rapidly exchanges with the halogen atom on the pyridine ring to form the desired lithiated intermediate.[7][8]

-

Inert Atmosphere and Anhydrous Conditions : Organolithium reagents are extremely reactive towards atmospheric oxygen and moisture.[9] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents (typically THF or diethyl ether) to prevent quenching the reagent and ensure high yields.

The lithiated pyridine is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride to form the stable C-Sn bond of the final product.

Grignard Reagent Pathway

An alternative, classic approach is through the formation of a Grignard reagent.[3][10] This method involves reacting 2-bromo-5-(trifluoromethyl)pyridine with magnesium metal in an ethereal solvent.

Causality and Rationale :

-

Magnesium Activation : The formation of Grignard reagents can be sluggish due to a passivating oxide layer on the magnesium surface.[10] Activating agents like iodine, 1,2-dibromoethane, or mechanical crushing are often required to initiate the reaction.[10][11]

-

Solvent Choice : Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential. They stabilize the Grignard reagent by coordinating to the magnesium center.[10]

-

Reactivity : While effective, pyridyl Grignard reagents can sometimes be less straightforward to prepare than their lithiated counterparts, occasionally leading to lower yields or the formation of Wurtz-type coupling byproducts.[12]

Once formed, the pyridylmagnesium halide reacts with tributyltin chloride in a manner analogous to the lithiated species to yield the target compound.

Detailed Experimental Protocol (Lithiation Route)

This section provides a validated, step-by-step protocol for the synthesis of this compound via the halogen-lithium exchange pathway.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | 5.00 g | 27.5 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 12.1 mL | 30.3 | 1.1 |

| Tributyltin Chloride | C12H27ClSn | 325.51 | 9.3 mL (10.9 g) | 33.5 | 1.2 |

Step-by-Step Methodology

-

Preparation : Under an inert atmosphere of Argon, add 2-chloro-5-(trifluoromethyl)pyridine (5.00 g, 27.5 mmol) and anhydrous THF (100 mL) to a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

-

Cooling : Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Lithiation : Slowly add n-butyllithium (12.1 mL of a 2.5 M solution in hexanes, 30.3 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

-

Stannylation : Add tributyltin chloride (9.3 mL, 33.5 mmol) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching : After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl, 50 mL).[8]

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound via lithiation.

Purification: Overcoming the Organotin Challenge

A significant challenge in syntheses involving organotin reagents is the removal of residual tin byproducts (e.g., hexabutylditin, tributyltin oxide) from the desired product.[13] These impurities are often non-polar and co-elute with the product during standard silica gel chromatography.

Validated Purification Protocol :

-

Potassium Carbonate/Silica Gel Chromatography : A highly effective method involves flash column chromatography using a stationary phase prepared by mixing silica gel with 10% (w/w) anhydrous potassium carbonate (K2CO3).[13] This modified stationary phase effectively adsorbs tin impurities, allowing for the clean elution of the desired product.[13]

-

DBU/Iodine Treatment : An alternative approach involves diluting the crude product in ether, adding a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by a solution of iodine in ether until the iodine color persists. This converts tin impurities into more polar species that can be removed by a silica gel plug.[13]

Safety, Handling, and Waste Disposal

Trustworthiness in protocol design necessitates a rigorous approach to safety.

-

Tributyltin Chloride (Bu3SnCl) : Organotin compounds are highly toxic.[3] Tributyltin chloride is toxic if swallowed, harmful in contact with skin, and causes serious eye and skin irritation.[14][15] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged exposure.[15] It is very toxic to aquatic life with long-lasting effects.[16]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear impervious gloves, a lab coat, and chemical safety goggles with a face shield.[14][16]

-

Handling : Avoid inhalation of vapors and any contact with skin or eyes.[16][17]

-

Spills : Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[14]

-

-

n-Butyllithium (n-BuLi) : This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All transfers must be performed using syringe or cannula techniques under an inert atmosphere.

Waste Disposal : All organotin-containing waste must be collected in a designated, sealed hazardous waste container. Do not discharge into drains.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a robust and scalable process, with the halogen-lithium exchange pathway representing the most efficient and reliable route. Careful attention to anhydrous and anaerobic reaction conditions is paramount for achieving high yields. The inherent toxicity of organotin reagents necessitates strict adherence to safety protocols and the implementation of specialized purification techniques to ensure the final product is free of tin-containing impurities. When executed correctly, this synthesis provides a valuable tool for chemists engaged in the design and construction of complex molecules for pharmaceutical and materials science applications.

References

-

Gelest. TRIBUTYLTIN CHLORIDE CAS No 1461-22-9 - Safety Data Sheet. [Link]

-

Shandong Look Chemical. An efficient method for removing organotin impurities. (2020-09-14). [Link]

- Google Patents.

-

J-Stage. Determination of Organotin Compounds in Environmental Samples. [Link]

-

Wikipedia. Organotin chemistry. [Link]

- Google Patents. JPH029890A - Method for removing organotin compound.

-

University of California, Irvine. Grignard Reaction. [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. (2007). [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Organic Syntheses. Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025-08-10). [Link]

-

ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. (2025-08-07). [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]

-

SynArchive. Stille Coupling. [Link]

-

PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents.

-

ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025-08-06). [Link]

-

ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2025-08-07). [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

ResearchGate. Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. (2025-08-05). [Link]

- Google Patents. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. sdlookchem.com [sdlookchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. Tributyltin Chloride or Tri-n-butyltin Chloride Manufacturers, SDS [mubychem.com]

properties of 2-(tributylstannyl)-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organostannane reagent of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure combines a reactive tributyltin moiety with a 5-(trifluoromethyl)pyridine core, a privileged scaffold found in numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, reactivity, and safe handling protocols. The primary utility of this reagent lies in its application as a coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling the efficient construction of complex carbon-carbon bonds.[3][4] The trifluoromethyl group imparts unique electronic properties and often enhances the metabolic stability and bioavailability of parent compounds, making this building block highly valuable in drug development programs.[2]

Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and physical properties are summarized below, providing a foundational dataset for experimental design and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 1204580-76-6 | |

| Molecular Formula | C₁₈H₃₀F₃NSn | [5] |

| Molecular Weight | 436.14 g/mol | |

| Appearance | Solid | |

| InChI Key | YHSXJEYVXPPZAC-UHFFFAOYSA-N | |

| SMILES String | CCCC(CCCC)c1ccc(nc1)C(F)(F)F | |

| Monoisotopic Mass | 437.13522 Da | [5] |

Synthesis and Purification

The synthesis of aryl-stannanes like this compound typically proceeds via a halogen-lithium exchange followed by electrophilic quenching with a trialkyltin halide. This established methodology offers high yields but requires careful control of reaction conditions and rigorous purification to remove persistent organotin byproducts.

Synthetic Workflow

The most common synthetic route begins with a halogenated precursor, 2-halo-5-(trifluoromethyl)pyridine. This precursor undergoes lithiation at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi). The resulting pyridyl-lithium intermediate is then reacted in situ with tributyltin chloride to furnish the desired product.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of similar pyridylstannanes.[6][7]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (concentration approx. 0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality Insight: This low temperature is critical to prevent side reactions, such as attack of the organolithium on the solvent or undesired coupling.

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed.[6]

-

Electrophilic Quench: Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Warm-up: Allow the reaction to stir for an additional 2-3 hours at -78 °C, then slowly warm to room temperature and stir for 30 minutes.[6]

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7]

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification Strategies

The primary challenge in purifying organostannanes is the removal of residual tributyltin halides and hexabutyldistannane byproducts.[8] These impurities are often non-polar and co-elute with the product during standard silica gel chromatography.

Method 1: Fluoride Wash

The most effective preliminary purification step involves treatment with potassium fluoride (KF).[9]

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Stir the solution vigorously with a saturated aqueous solution of KF for at least one hour.

-

Causality Insight: This step precipitates tributyltin halides as insoluble tributyltin fluoride, which can be removed by filtration.[9] This significantly simplifies the subsequent chromatographic purification.

-

Filter the mixture through a pad of Celite®, wash the filter cake with the organic solvent, and then proceed with standard workup.

Method 2: Specialized Chromatography

-

Silica Gel Chromatography: While challenging, purification can be achieved on silica gel. It is often necessary to use a non-polar eluent system, such as hexanes or petroleum ether, sometimes with a small amount of triethylamine (~1-5%) to prevent product degradation on the acidic silica.[10]

-

Alumina Chromatography: For some organostannanes, chromatography on neutral alumina provides better separation from tin byproducts than silica gel.[10]

-

KF-Impregnated Silica: A highly effective method involves flash chromatography using a stationary phase composed of silica gel mixed with ~10% powdered potassium fluoride (w/w).[9] This solid-phase treatment captures tin impurities directly on the column.

Chemical Reactivity and Applications

The Stille Cross-Coupling Reaction

This compound is primarily used as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an sp²-hybridized organostannane and an sp²-hybridized organic halide or triflate, offering a robust and functional-group-tolerant method for synthesizing complex biaryl compounds.[3][4]

Catalytic Cycle

The mechanism of the Stille reaction is well-established and proceeds through a three-step catalytic cycle involving a Pd(0) species.[4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Exemplary Protocol: Stille Coupling

This is a general protocol for coupling this compound with an aryl iodide.

-

Reactor Setup: To a Schlenk flask, add the aryl iodide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) iodide (CuI) co-catalyst (5-10 mol%) if needed.

-

Causality Insight: CuI can accelerate the transmetalation step, particularly with less reactive stannanes or halides, leading to improved reaction rates and yields.[11]

-

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon).

-

Reagent Addition: Add this compound (1.1 eq) followed by a degassed solvent (e.g., DMF, toluene, or dioxane).

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. If DMF was used, dilute with water and extract with an organic solvent like ethyl acetate. If toluene was used, perform a fluoride wash as described in section 2.3 to remove tin byproducts.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Characterization

While a definitive experimental spectrum is not publicly available, the expected spectroscopic data can be reliably predicted based on the structure and data from analogous compounds like 2-(tributylstannyl)pyridine.[12][13]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H NMR | 8.8-9.0 (H6), 8.0-8.2 (H4), 7.7-7.9 (H3) | The pyridine protons will be downfield. H6 is adjacent to nitrogen, and all protons are influenced by the electron-withdrawing CF₃ group. |

| 0.9-1.7 | Complex multiplets corresponding to the 27 protons of the three n-butyl groups.[12] | |

| ¹³C NMR | 120-160 | Signals for the pyridine ring carbons. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to tin will show satellites from C-Sn coupling. |

| 10-30 | Four distinct signals for the carbons of the n-butyl groups.[13] | |

| ¹⁹F NMR | -65 to -70 | A singlet corresponding to the -CF₃ group. This is a characteristic region for trifluoromethyl groups attached to an aromatic ring.[14] |

| ¹¹⁹Sn NMR | -5 to +5 | A single resonance in the typical range for tetraorganostannanes. |

| Mass Spec (ESI+) | m/z 438.1425 [M+H]⁺, 460.1244 [M+Na]⁺ | Predicted values show the expected molecular ion peaks with the characteristic isotopic pattern of tin.[5] |

Handling, Storage, and Safety

Organotin compounds are highly toxic and require strict safety precautions.

Hazard Information

Based on data for analogous organostannanes, the compound should be treated as hazardous.[15]

| Hazard Class | GHS Classification | Precaution |

| Acute Toxicity | Toxic if swallowed (H301), Harmful in contact with skin (H312) | Avoid all personal contact. Do not ingest. Wash skin thoroughly after handling.[15] |

| Skin Irritation | Causes skin irritation (H315) | Wear appropriate protective gloves and clothing.[15][16] |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety glasses with side shields or chemical goggles.[15][16] |

Safe Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Handling: Avoid creating dust. Use spark-proof tools and avoid contact with incompatible materials like strong oxidizing agents.[18] Do not eat, drink, or smoke in the handling area.[18][19]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from sources of ignition.[17]

-

Keep the container tightly sealed under an inert atmosphere (argon or nitrogen) as some organostannanes can be sensitive to air and moisture.[17]

-

Store away from incompatible materials.

Waste Disposal

-

Organotin waste is hazardous. All contaminated materials (glassware, gloves, silica gel) must be collected in a designated, sealed waste container.

-

Dispose of waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Never discharge organotin waste into drains or the environment.

References

-

Farina, V. (1991). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 56(16), 4985–4987. [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet. Retrieved from a generic safety data sheet for similar chemical compounds.

-

PubChem. (n.d.). 2-(Tributylstannyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?. Retrieved from [Link]

-

ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Supplementary Material for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]

-

LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for a related publication.

-

ResearchGate. (2025). Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Thienyl)-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Tributylstannyl)pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C18H30F3NSn) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sdlookchem.com [sdlookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. canbipharm.com [canbipharm.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. synquestlabs.com [synquestlabs.com]

2-(tributylstannyl)-5-(trifluoromethyl)pyridine safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-(tributylstannyl)-5-(trifluoromethyl)pyridine

Executive Summary: A Molecule of Dual-Hazard Concern

This compound is a specialty organometallic compound that presents significant and multifaceted health and environmental hazards. Its molecular structure combines two distinct toxicophores: the highly toxic tributyltin (TBT) moiety and a fluorinated pyridine ring. The TBT group is responsible for severe systemic effects, including reproductive toxicity, organ damage through repeated exposure, and acute toxicity if ingested.[1][2] The trifluoromethylpyridine component contributes to its overall reactivity and potential for irritation. Compounding these health risks is its classification as being extremely toxic to aquatic life with long-lasting effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound through robust engineering controls, administrative protocols, and appropriate personal protective equipment.

Compound Profile and Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 5-(Trifluoromethyl)-2-(tributylstannyl)pyridine | N/A |

| CAS Number | 1204580-76-6 (for isomer 5-Tributylstannyl-2-trifluoromethylpyridine) | |

| Molecular Formula | C₁₈H₃₀F₃NSn | |

| Molecular Weight | 436.14 g/mol | |

| Appearance | Solid |

Note: Safety data is based on the closely related and commercially available isomer, 5-(tributylstannyl)-2-trifluoromethylpyridine, which is expected to have a virtually identical safety profile due to the presence of the same functional groups.

The Dual-Hazard Paradigm: Understanding the Risk

The acute and chronic risks of this compound are best understood by deconstructing its two key structural components.

-

The Tributyltin (TBT) Moiety : This is the primary driver of the compound's severe toxicity. Tributyltin compounds are well-documented immunotoxins, neurotoxins, and endocrine disruptors.[3][4][5] They are known to cause damage to the thymus and cardiovascular system through prolonged or repeated exposure.[6] The lipophilic nature of the butyl chains facilitates absorption and distribution in biological tissues, leading to systemic toxicity.

-

The Trifluoromethylpyridine Ring : While less systemically toxic than the TBT group, halogenated aromatic heterocycles can cause significant skin and eye irritation.[7][8] The trifluoromethyl group enhances the compound's stability and lipophilicity, potentially influencing its metabolic profile and persistence.

This dual nature necessitates a comprehensive safety strategy that addresses both the risk of acute exposure (e.g., skin/eye irritation) and the insidious danger of chronic, low-level exposure leading to long-term organ damage.

GHS Hazard Identification and Classification

The compound is classified with multiple high-level hazards, demanding the utmost respect and caution. The signal word for this class of compounds is "Danger" .

| Hazard Class & Code | Description |

| Acute Toxicity, Oral (Category 3), H301 | Toxic if swallowed. |

| Acute Toxicity, Dermal (Category 4), H312 | Harmful in contact with skin. |

| Skin Irritation (Category 2), H315 | Causes skin irritation. |

| Serious Eye Irritation (Category 2), H319 | Causes serious eye irritation. |

| Reproductive Toxicity (Category 1B), H360FD | May damage fertility. May damage the unborn child. |

| Specific Target Organ Toxicity, Repeated Exposure (Category 1), H372 | Causes damage to organs through prolonged or repeated exposure.[9] |

| Hazardous to the Aquatic Environment, Acute (Category 1), H400 | Very toxic to aquatic life.[10] |

| Hazardous to the Aquatic Environment, Chronic (Category 1), H410 | Very toxic to aquatic life with long lasting effects.[9] |

Core Safety Directives: A Hierarchy of Controls

To mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls is mandatory.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in preventing exposure. All work with this compound must be performed within a certified and properly functioning chemical fume hood.

-

Causality : A fume hood provides a physical barrier and uses negative pressure to contain aerosols, vapors, or dust, preventing them from entering the researcher's breathing zone. Given the high acute toxicity and the dangers of repeated exposure, this is a non-negotiable requirement.

-

Validation : The fume hood must have a valid inspection sticker and a quantitative airflow monitor (e.g., a digital display showing face velocity) that confirms it is operating within its specified safety range (typically 80-120 feet per minute).

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols and designated work areas are essential.

-

Designated Areas : All weighing, handling, and reaction work with this compound must occur in a designated area within a laboratory, clearly marked with signage indicating the presence of a highly toxic and reproductive hazard.

-

Training : Personnel must be trained specifically on the hazards of organotin compounds and the laboratory's SOP for handling them.

-

Waste Management : A dedicated, labeled, and sealed hazardous waste container for organotin waste must be established before work begins. This includes contaminated consumables like gloves, pipette tips, and weighing paper.[2]

Personal Protective Equipment (PPE): The Final Defense

PPE is the last line of defense and must be selected to provide a complete barrier. Never work with this compound unprotected, even for "quick" tasks.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (Weighing, Solution Prep) | Tightly fitting safety goggles with side-shields.[2] | Chemical-resistant gloves (e.g., nitrile, double-gloved).[2] | Laboratory coat, long pants, and closed-toe shoes. | Not required if handled exclusively within a certified fume hood. |

| Spill Cleanup | Chemical splash goggles and a face shield.[2] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat.[2] | NIOSH-approved respirator with an organic vapor cartridge.[2] |

| Waste Disposal | Safety goggles with side-shields. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling closed containers.[2] |

Experimental Protocols and Workflows

Safe Handling and Weighing Workflow

This protocol is designed to minimize exposure during the most common handling procedure.

Caption: Workflow for Safe Weighing and Handling.

Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Caption: Emergency Response Decision Tree.

Step-by-Step Spill Cleanup:

-

Alert & Secure : Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

-

Don PPE : Wear heavy-duty gloves, chemical splash goggles, a face shield, and a lab coat/apron. For large spills, a NIOSH-approved respirator is required.[2]

-

Contain : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9][11] Do not use combustible materials like paper towels.

-

Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.[2][9]

-

Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report : Report the incident to the laboratory supervisor and institutional safety office.

Storage and Stability

Organotin compounds require specific storage conditions to ensure stability and safety.

-

Conditions : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][11] The container must be kept tightly sealed.

-

Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is recommended to prevent gradual degradation.[6][12]

-

Container Integrity : Regularly inspect containers for damage or leaks.[11]

-

Stability : While generally stable, organotin compounds can degrade over long periods, especially in solution or when exposed to light and air.[5][13] It is recommended to use solutions within a few months of preparation and store them in a cold, dark environment.[5]

Toxicological and Ecotoxicological Concerns

-

Human Toxicology : The primary toxic action of tributyltin compounds involves damage to the immune and central nervous systems.[3] They are potent immunotoxicants, specifically targeting the thymus gland.[6] Chronic exposure, even at low levels, is a significant concern due to the risk of cumulative organ damage and reproductive harm.[2]

-

Ecotoxicology : Tributyltin compounds are infamous for their devastating impact on the marine environment. They are acutely toxic to a wide range of aquatic organisms, including mollusks, crustaceans, and fish, at extremely low concentrations (parts per trillion).[11] Their use in marine anti-fouling paints has been banned or severely restricted internationally due to their role as endocrine disruptors, causing imposex (the imposition of male characteristics on female gastropods).[11] Any release to the environment must be strictly avoided.

References

-

Al-Bayati, M. A. (n.d.). Toxicity and health effects of selected organotin compounds: a review - PMC. National Center for Biotechnology Information. Retrieved from [Link]

-

Toxic-Free Future. (n.d.). Get the Facts: Organotins. Retrieved from [Link]

-

REWE Group. (n.d.). Organotin Compounds. Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

-

LCGC International. (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Tributylstannyl)pyridine. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stability and storage problems in organotin speciation in environmental samples. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

INCHEM. (1990). Tributyltin compounds (EHC 116, 1990). Retrieved from [Link]

Sources

- 1. rewe-group.com [rewe-group.com]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toxicfreefuture.org [toxicfreefuture.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. canbipharm.com [canbipharm.com]

- 13. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties.[1][2] When appended to a pyridine ring, the trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter the electronic character of the molecule, all of which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles.[1] This makes trifluoromethylpyridine derivatives highly sought-after building blocks for the synthesis of novel therapeutic agents and advanced agrochemicals.[3][4][5]

This guide provides an in-depth technical overview of 2-(tributylstannyl)-5-(trifluoromethyl)pyridine, a key reagent for introducing the 5-(trifluoromethyl)pyridine moiety into target molecules. We will explore its commercial availability, outline a robust synthesis protocol, and delve into its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Physicochemical Properties

This compound is available from specialized chemical suppliers catering to the research and development sector. While it is not a bulk commodity chemical, it can be procured in research quantities.

It is important to note that the nomenclature for this compound can vary. While the systematic IUPAC name is this compound, it is often listed by suppliers as 5-Tributylstannyl-2-trifluoromethylpyridine.[6][7] Researchers should use the CAS number for unambiguous identification.

Table 1: Commercial Availability and Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1204580-76-6 | [6] |

| Molecular Formula | C18H30F3NSn | [6] |

| Molecular Weight | 436.14 g/mol | [6] |

| Physical Form | Solid | [6] |

| Primary Supplier | Sigma-Aldrich (AldrichCPR) | [6][7] |

| Typical Purity | Research Grade (Analytical data not always provided) | [6] |

Note: Pricing and availability are subject to change and should be confirmed with the supplier.

Part 2: Synthesis and Characterization

While commercially available, situations may arise where a custom synthesis is required. The synthesis of aryltributylstannanes is a well-established transformation in organometallic chemistry. The most common approach involves a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.

Proposed Synthesis Workflow

The synthesis of this compound can be logically extrapolated from standard procedures for analogous compounds, such as 2-(tributylstannyl)pyridine.[8][9] The starting material would be a halogenated precursor, such as 2-bromo-5-(trifluoromethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Tributylstannyl-2-trifluoromethylpyridine AldrichCPR 1204580-76-6 [sigmaaldrich.com]

- 7. 5-Tributylstannyl-2-trifluoromethylpyridine AldrichCPR 1204580-76-6 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and among the most successful fluorinated motifs is the trifluoromethylpyridine (TFMP) scaffold. This guide provides a comprehensive technical overview of the role of TFMP in drug discovery. We will explore the synergistic physicochemical and pharmacokinetic properties endowed by this unique combination of a trifluoromethyl group and a pyridine ring. Key synthetic methodologies for accessing this privileged scaffold will be detailed, followed by an examination of its successful application in a range of FDA-approved drugs. This document serves as a resource for medicinal chemists and drug development professionals seeking to leverage the advantageous properties of the trifluoromethylpyridine moiety in their research programs.

Introduction: A Tale of Two Moieties

The fields of pharmaceutical and agrochemical research have seen significant advancements through the development of organic compounds containing fluorine.[1][2] The pyridine ring, a bioisostere of benzene, and the trifluoromethyl (CF₃) group, a metabolically robust and lipophilic substituent, are two of the most impactful moieties in medicinal chemistry. When combined, they form the trifluoromethylpyridine (TFMP) scaffold, a structure that has proven to be instrumental in the development of numerous successful drugs and agrochemicals.[1][3] The biological activities of TFMP derivatives are thought to arise from the unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety.[1][4] This guide will dissect the individual contributions of each component and illuminate the synergistic effects that make TFMP a truly privileged scaffold in drug design.

Physicochemical and Pharmacokinetic Properties: The Synergistic Advantage

The introduction of a trifluoromethyl group onto a pyridine ring profoundly alters the molecule's properties in ways that are highly advantageous for drug development. These modifications can enhance interactions with biological targets and improve pharmacokinetic profiles, which are critical factors in developing a viable drug candidate.[5][6]

Metabolic Stability

A primary driver for the use of the trifluoromethyl group is the significant enhancement of metabolic stability.[7][8] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[9] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7] By strategically placing a CF₃ group at a known or suspected site of oxidative metabolism, that metabolic pathway can be effectively blocked.[7] This can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[7][10]

Lipophilicity and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[11] The trifluoromethyl group is known to increase lipophilicity (Hansch π value of +0.88), which can enhance a drug's ability to permeate cell membranes.[6][8] This improved permeability is often crucial for a drug to reach its intracellular target.[8][10] However, the impact on lipophilicity is context-dependent and can be influenced by the position of the CF₃ group on the pyridine ring and its interaction with other functional groups.[12] The combination of the polar pyridine ring and the lipophilic CF₃ group allows for a fine-tuning of LogP values to optimize membrane permeability and overall bioavailability.[9][13]

Modulation of Basicity (pKa)

The pyridine nitrogen atom provides a basic handle that can be crucial for salt formation, solubility, and target engagement. The trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[1] This potent inductive effect significantly reduces the basicity (lowers the pKa) of the pyridine nitrogen. This modulation of pKa can be a powerful tool for medicinal chemists. For instance, reducing basicity can prevent unwanted interactions with acidic organelles like lysosomes or mitigate off-target effects at physiological pH. The ability to precisely tune the pKa of the pyridine ring is a key advantage of the TFMP scaffold.[14][15]

The interplay of these properties is summarized in the diagram below:

Caption: Key properties imparted by the trifluoromethylpyridine scaffold.

Synthetic Methodologies

The growing importance of the TFMP scaffold has driven the development of robust and scalable synthetic routes. Generally, there are two primary strategies for preparing TFMP derivatives: modification of a pre-formed pyridine ring and construction of the ring from acyclic, trifluoromethyl-containing precursors.[1][16]

Halogen Exchange (Halex) Reactions

One of the most common industrial methods involves the reaction of a (trichloromethyl)pyridine with hydrogen fluoride (HF), often in the presence of a metal halide catalyst.[17] This chlorine-fluorine exchange reaction is a powerful way to install the trifluoromethyl group onto a pre-existing pyridine core. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several agrochemicals and pharmaceuticals, is synthesized via the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[17][18]

Cyclocondensation Reactions

An alternative approach is to construct the pyridine ring using a building block that already contains the trifluoromethyl group.[1][16] This strategy is particularly useful for accessing specific substitution patterns that may be difficult to obtain through other methods. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][16]

Experimental Protocol: Representative Synthesis via Cross-Coupling

The following diagram outlines a general workflow for the synthesis of a TFMP-containing compound using a modern palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry labs.

Caption: General workflow for synthesizing TFMP derivatives via cross-coupling.

Applications in Drug Discovery: Case Studies

The trifluoromethylpyridine motif is present in numerous FDA-approved drugs, demonstrating its value in addressing a wide range of therapeutic targets.[19][20]

| Drug Name | Therapeutic Area | Role of Trifluoromethylpyridine Moiety |

| Apalutamide | Oncology (Prostate Cancer) | The 3-(trifluoromethyl)pyridyl group is a key component of this androgen receptor inhibitor, contributing to its high binding affinity and favorable pharmacokinetic profile.[19][21] |

| Doravirine | Antiviral (HIV) | This non-nucleoside reverse transcriptase inhibitor incorporates a TFMP moiety, which is crucial for its potency and metabolic stability.[19][22] |

| Ubrogepant | Neurology (Migraine) | The trifluoromethyl group in this CGRP receptor antagonist enhances metabolic stability and contributes to its oral bioavailability and ability to cross the blood-brain barrier.[9][19] |

| Fluazifop-butyl | Agrochemical (Herbicide) | An early example where introducing a TFMP moiety improved translocation and herbicidal activity compared to the corresponding benzene analogue.[1][2] |

| Tipranavir | Antiviral (HIV) | A non-peptide HIV protease inhibitor where the TFMP scaffold is a key structural element.[2] |

These examples highlight the versatility of the TFMP scaffold in achieving desired drug-like properties across different disease areas.

Conclusion and Future Outlook

The trifluoromethylpyridine scaffold has firmly established itself as a privileged motif in medicinal chemistry. The synergistic combination of the metabolic stability and lipophilicity conferred by the trifluoromethyl group, along with the versatile chemical and electronic properties of the pyridine ring, provides a powerful platform for drug design. As synthetic methodologies continue to advance, allowing for more precise and diverse substitution patterns, the application of TFMP in drug discovery is expected to expand further.[1][2] Future research will likely focus on exploring less common TFMP isomers and developing novel trifluoromethylating reagents to further broaden the accessible chemical space for this remarkable scaffold.

References

-

Benchchem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

-

M.D.P.I. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Royal Society of Chemistry. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.

-

ResearchGate. Structures and names of trifluromethyl group containing FDA-approved drugs.

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

M.D.P.I. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

Wechem. Design and biological activity of trifluoromethyl containing drugs.

-

National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

ResearchGate. The importance of trifluoromethyl pyridines in crop protection | Request PDF.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

-

M.D.P.I. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

PubChem. 4-(Trifluoromethyl)pyridine.

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Google Patents. Preparation of (trifluoromethyl)pyridines.

-

Ask This Paper. fda-approved-trifluoromethyl-group-containing-drugs-a-review-of-20-years.

-

Benchchem. A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups.

-

M.D.P.I. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates.

-

PubMed. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

-

PubMed. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production.

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. benchchem.com [benchchem.com]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 17. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 18. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Indispensable Scaffold: A Technical Guide to 5-(Trifluoromethyl)pyridine in Modern Agrochemicals

Foreword: The Rise of a Privileged Structure in Crop Protection

In the intricate world of agrochemical discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, due to their unique physicochemical properties, serve as a robust foundation for the development of a multitude of high-performing active ingredients. The 5-(trifluoromethyl)pyridine moiety is a quintessential example of such a scaffold. Its integration into fungicides, herbicides, and insecticides has led to the commercialization of numerous market-leading products, underscoring its profound impact on global food security.[1][2]

This technical guide provides an in-depth exploration of the 5-(trifluoromethyl)pyridine core, moving beyond a mere catalog of its applications. We will delve into the fundamental reasons for its success, examining its synthesis, the subtle yet critical structure-activity relationships it governs, and the diverse mechanisms of action it enables. Through detailed protocols, mechanistic diagrams, and case studies of pivotal agrochemicals, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in the next generation of crop protection solutions.